molecular formula C19H21N7O5 B14417335 2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 80038-04-6

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B14417335
CAS No.: 80038-04-6
M. Wt: 427.4 g/mol
InChI Key: FWZAPBUJXNZPES-LQHRCAOOSA-N
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Description

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with a unique structure that combines elements of quinoline and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting with the preparation of the quinoline and purine precursors. The quinoline precursor can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The purine precursor can be synthesized through a series of reactions involving the condensation of guanine with ribose .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .

Scientific Research Applications

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its combined quinoline and purine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

CAS No.

80038-04-6

Molecular Formula

C19H21N7O5

Molecular Weight

427.4 g/mol

IUPAC Name

2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C19H21N7O5/c20-10-5-6-26(30,11-4-2-1-3-9(10)11)19-22-15-16(23-18(21)24-17(15)29)25(19)14-7-12(28)13(8-27)31-14/h1-5,12-14,27-28H,6-8,20H2,(H3,21,23,24,29)/t12-,13+,14+,26?/m0/s1

InChI Key

FWZAPBUJXNZPES-LQHRCAOOSA-N

Isomeric SMILES

C1C=C(C2=CC=CC=C2[N+]1(C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N)[O-])N

Canonical SMILES

C1C=C(C2=CC=CC=C2[N+]1(C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N)[O-])N

Origin of Product

United States

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